molecular formula C3HF3N2S2 B2909822 2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole CAS No. 1849313-27-4

2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole

Cat. No.: B2909822
CAS No.: 1849313-27-4
M. Wt: 186.17
InChI Key: WYAKJDRROWOPHP-UHFFFAOYSA-N
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Description

2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound with the molecular formula C3HF3N2S2. It is characterized by the presence of a trifluoromethyl group attached to a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of trifluoromethylthiol with thiadiazole derivatives. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)thio-1,3,4-thiadiazole
  • 2-(Trifluoromethyl)thio-1,2,4-triazole
  • 2-(Trifluoromethyl)thio-1,3,4-oxadiazole

Comparison: Compared to these similar compounds, 2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole is unique due to its specific ring structure and the position of the trifluoromethyl group. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(trifluoromethylsulfanyl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF3N2S2/c4-3(5,6)10-2-8-7-1-9-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAKJDRROWOPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF3N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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